4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride
Description
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is a nitrogen-containing heterocyclic compound featuring two pyridine rings connected via a methyl-phenyl bridge, with two hydrochloride counterions. The compound’s molecular formula is C₁₂H₁₂N₂·2HCl, with a calculated molecular weight of 259.17 g/mol (based on constituent atomic masses). Its aromatic pyridine rings and charged hydrochloride groups suggest utility in medicinal chemistry, particularly in targeting receptors or enzymes requiring cationic or π-π interactions.
Properties
Molecular Formula |
C17H18Cl2N2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[phenyl(2H-pyridin-1-yl)methyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C17H16N2.2ClH/c1-3-7-15(8-4-1)17(16-9-11-18-12-10-16)19-13-5-2-6-14-19;;/h1-13,17H,14H2;2*1H |
InChI Key |
YHNQZWVBMWSZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CN1C(C2=CC=CC=C2)C3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with phenyl-substituted reagents. One common method is the condensation reaction between 4-phenylpyridine and pyridine-1(2H)-ylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Neuropharmacological Studies : Research indicates that 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride interacts with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This interaction suggests potential applications in treating neurological disorders by influencing catecholamine biosynthesis and inhibiting certain enzyme activities related to neurotransmitter metabolism.
Anticancer Research : The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. It shows promise as a lead compound for developing novel anticancer agents .
Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing new pharmaceuticals targeting neurotransmitter-related conditions and cancer therapies. Its structural complexity allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Neuropharmacology
- Neurotransmitter Interaction Studies : Investigations into how this compound affects neurotransmitter systems provide insights into potential treatments for psychiatric disorders such as depression and anxiety .
Enzyme Inhibition Studies
- Biochemical Assays : The compound has been tested for its ability to inhibit enzymes involved in neurotransmitter metabolism, which could lead to advancements in understanding and treating neurodegenerative diseases .
Case Study 1: Neurotransmitter Interaction
A study investigated the effects of this compound on dopamine receptor activity, revealing that it modulates dopamine levels effectively, which could be beneficial for treating conditions like Parkinson's disease.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibits the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The results indicated IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
This compound (CAS 65214-86-0) shares a substituted piperidine core but differs in substituents and salt form:
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
This pyridine derivative (referenced in ) lacks the phenyl-methyl bridge and hydrochloride groups but includes functionalized pyridine moieties:
- Structure : Chlorine and dimethoxymethyl substituents on the pyridine ring.
- Applications : Functionalized pyridines are often intermediates in agrochemical or drug synthesis .
Comparative Analysis Table
Research Findings and Implications
- Solubility Advantage : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to 4-(Diphenylmethoxy)piperidine Hydrochloride, critical for bioavailability in drug formulations.
- Structural Flexibility : The phenyl-methyl bridge in the target compound may allow for greater conformational adaptability in binding to biological targets compared to rigid diphenylmethoxy groups .
- Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies are required to validate its stability, toxicity, and efficacy relative to analogues.
Biological Activity
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a phenyl group, which is hypothesized to influence its biological properties.
Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against different bacterial strains, suggesting that the presence of specific substituents enhances their activity. For instance, compounds similar to 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine showed moderate activity against E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine | E. coli | 25 |
| Staphylococcus aureus | 30 | |
| Pyridine derivative X | E. coli | 15 |
| Staphylococcus aureus | 20 |
Anticancer Activity
The anticancer potential of pyridine derivatives has been extensively studied. A notable case involved the evaluation of various pyridine compounds for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound exhibited moderate cytotoxicity against ovarian cancer cells with an IC50 value of approximately 20 µM, while showing limited toxicity towards non-cancerous cardiac cells .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer Cells | 20 |
| Breast Cancer Cells | >50 |
| Non-cancerous Cardiac Cells | >100 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, research indicates that certain pyridine derivatives can inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cancer cell metabolism .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound was tested against multiple strains of bacteria in vitro. Results showed significant inhibition of bacterial growth, particularly in Gram-positive strains.
Case Study 2: Anticancer Properties
A series of in vitro assays were conducted to assess the anticancer properties of the compound against various cancer cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells while sparing healthy cells, suggesting a potential therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
